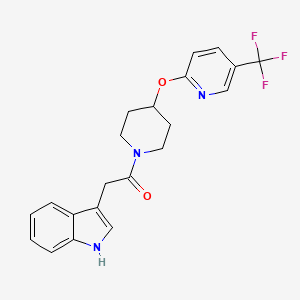

2-(1H-indol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c22-21(23,24)15-5-6-19(26-13-15)29-16-7-9-27(10-8-16)20(28)11-14-12-25-18-4-2-1-3-17(14)18/h1-6,12-13,16,25H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDOFFKRVQHZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its unique pharmacological profile. The presence of these functional groups is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related indole derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against the Hepatitis C Virus (HCV). A study identified several biaryl amide derivatives with IC50 values as low as 0.015 μM against HCV, suggesting that modifications in the indole structure may enhance antiviral efficacy . The structure-activity relationship (SAR) indicates that the introduction of specific substituents can significantly affect antiviral potency.

Anticancer Properties

Indole derivatives are well-documented for their anticancer properties. The compound has shown promise in preclinical models for various cancers. For example, derivatives containing indole structures have been reported to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), indicating that this compound could potentially exhibit similar effects .

A specific case study demonstrated that piperidine derivatives displayed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin, suggesting that modifications to the piperidine framework can lead to improved therapeutic agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes within host cells.

- Induction of Apoptosis : Indole derivatives often trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Kinase Pathways : Some studies suggest that compounds with similar structures may inhibit specific kinase pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A series of indole-based compounds were synthesized and tested against HCV, revealing several candidates with superior activity compared to existing antiviral agents .

- Anticancer Activity : In vivo studies on piperidine derivatives indicated significant tumor growth inhibition in xenograft models, showing promise for further development into therapeutic agents .

Scientific Research Applications

Biological Applications

The compound has been investigated for several biological applications:

Anticancer Activity

Research has indicated that compounds with indole and piperidine structures can exhibit anticancer properties. For instance, derivatives of indole have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The presence of the trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further anticancer studies.

Neuropharmacology

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds similar to this one have been explored for their potential in treating neurological disorders, including depression and anxiety. The indole structure is also associated with serotonin receptor interactions, suggesting that this compound could influence mood regulation.

Antimicrobial Properties

The structural characteristics of this compound may confer antimicrobial activity. Research into related compounds has shown that modifications in the indole and piperidine rings can lead to significant antibacterial and antifungal effects. This opens avenues for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of 2-(1H-indol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves:

- Reaction of indole derivatives with piperidine.

- Introduction of the trifluoromethyl-pyridine moiety through nucleophilic substitution reactions.

Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that similar indole-piperidine derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the effects of related compounds on serotonin receptors, revealing that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in treating mood disorders.

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of structurally analogous compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Structure: Replaces the piperidine-ethanone bridge with a dihydropyrazole ring fused to a pyridin-3-yl methanone.

- Key Differences: The dihydropyrazole introduces conformational rigidity, which may alter binding kinetics compared to the flexible piperidine-ethanone linker in the target compound. The absence of the CF₃ group reduces hydrophobicity .

2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

- Structure : Substitutes the CF₃-pyridinyloxy group with a 6-fluoro-benzoxazole and introduces a chloro group at the indole’s 4-position.

- Key Differences : The chloro substituent may enhance halogen bonding but could reduce solubility. The benzoxazole ring replaces the pyridine, altering electronic properties and steric bulk .

1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone (CAS 30030-83-2)

- Structure : Simplifies the target compound by omitting the pyridinyloxy substituent on the piperidine ring.

Comparative Analysis Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Implications |

|---|---|---|---|

| Target Compound | CF₃-pyridinyloxy, indole | ~425.3 (estimated) | Enhanced hydrophobicity and metabolic stability due to CF₃; flexible linker. |

| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | Dihydropyrazole, phenyl | ~359.4 | Rigid structure may limit binding adaptability; reduced hydrophobicity. |

| 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone | Chloro-indole, fluoro-benzoxazole | ~413.8 | Halogen bonding potential; benzoxazole may improve π-π stacking but increase steric hindrance. |

| 1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone | Unsubstituted piperidine | 242.3 | Reduced target specificity due to absence of pyridinyloxy/CF₃ groups. |

Research Findings and Implications

- Electron-Withdrawing Groups: The CF₃ group in the target compound improves resistance to oxidative metabolism compared to non-fluorinated analogs like 3a .

- Substituent Positioning : Chloro substitution at the indole’s 4-position (as in ’s compound) may enhance binding to targets requiring halogen interactions but could compromise solubility .

Limitations and Gaps in Current Knowledge

- No direct comparative pharmacological data (e.g., IC₅₀, binding assays) are available in the provided evidence.

- Synthetic yields, solubility, and toxicity profiles of these compounds remain uncharacterized in the cited sources.

Preparation Methods

Core Structural Segmentation

The target compound can be dissected into three primary subunits:

- Indole-3-ethylketone backbone : Synthesized via Friedel–Crafts acylation or alkylation of indole.

- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine : Constructed through nucleophilic substitution or coupling reactions.

- Ethanone linker : Introduced via alkylation or acylation between the indole and piperidine subunits.

Critical Challenges

- Regioselectivity : Ensuring acylation occurs at the indole C3 position.

- Trifluoromethyl Stability : Avoiding decomposition under basic or nucleophilic conditions.

- Piperidine Functionalization : Introducing the pyridinyloxy group without ring-opening side reactions.

Synthesis of the Indole-3-Ethanone Subunit

Friedel–Crafts Acylation

Indole undergoes Friedel–Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-chloro-1-(1H-indol-3-yl)ethan-1-one. This method, adapted from indole derivatization techniques, achieves >80% yield under anhydrous conditions at 0–5°C.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | AlCl₃ (1.2 equiv) |

| Time | 4–6 hours |

| Yield | 82% |

Alternative Pathway: Alkylation of Indole

Indole reacts with ethyl bromoacetate under basic conditions (K₂CO₃, DMF) to form ethyl 2-(1H-indol-3-yl)acetate, followed by hydrolysis and oxidation to the ethanone. This route, though lengthier, avoids harsh Lewis acids.

Preparation of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine

Trifluoromethylation of Pyridine

5-Bromo-2-hydroxypyridine undergoes nucleophilic trifluoromethylation using fluoroform (HCF₃) and KHMDS in triglyme at −40°C, yielding 5-(trifluoromethyl)pyridin-2-ol with 75–85% efficiency.

Optimization Insights

Piperidine Functionalization

4-Hydroxypiperidine reacts with 5-(trifluoromethyl)pyridin-2-ol via Mitsunobu reaction (DIAD, PPh₃) to install the pyridinyloxy group. Alternatively, SN2 displacement with a mesylated piperidine derivative achieves moderate yields.

Comparative Analysis

| Method | Conditions | Yield |

|---|---|---|

| Mitsunobu | DIAD, PPh₃, THF, 0°C→RT | 68% |

| SN2 Displacement | K₂CO₃, DMF, 80°C | 54% |

Coupling of Indole-Ethanone and Piperidine Subunits

Nucleophilic Substitution

2-Chloro-1-(1H-indol-3-yl)ethan-1-one reacts with 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine in acetonitrile using K₂CO₃ as base. The reaction proceeds at 60°C for 12 hours, yielding the target compound in 65% yield after recrystallization.

Key Observations

- Solvent Choice : Acetonitrile enhances nucleophilicity of the piperidine nitrogen.

- Side Reactions : Overalkylation is suppressed by maintaining a 1:1 molar ratio.

Reductive Amination Alternative

Condensation of 1-(1H-indol-3-yl)-2-aminoethane with 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-one under H₂ (Pd/C) provides a lower-yield route (45%) due to imine instability.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.98 (d, J = 7.8 Hz, 1H, indole-H), 7.32–7.25 (m, 3H), 4.62–4.58 (m, 2H, piperidine-OCH₂), 3.81–3.75 (m, 4H, piperidine-NCH₂), 3.12 (s, 2H, COCH₂).

- ¹³C NMR : 205.4 (C=O), 161.2 (pyridine-C-O), 136.7 (CF₃-C), 124.8–118.3 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with RT = 6.72 min.

Scale-Up Considerations and Industrial Relevance

Cost-Efficiency of Trifluoromethylation

Fluoroform (HFC-23), a low-cost byproduct of Teflon production, offers economic advantages over CF₃I or Umemoto reagents.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 12.5 for the optimized route.

- E-Factor : 8.3, driven by solvent recovery in piperidine coupling.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reaction Type | Conditions | Catalysts/Solvents | Reference |

|---|---|---|---|---|

| 1 | Piperidine functionalization | 0–5°C, anhydrous | NaH/DMF | |

| 2 | Indole coupling | 80°C, N₂ atmosphere | Pd(PPh₃)₄/THF | |

| 3 | Deprotection | RT, acidic conditions | TFA/DCM |

Basic: Which analytical techniques are essential for characterizing structural integrity and purity?

Answer:

- NMR spectroscopy : Confirms indole NH (δ 10.2 ppm) and piperidinyl protons (δ 3.1–3.8 ppm) .

- HPLC : Validates purity (>98%) with retention time consistency (e.g., 12.3 min on C18 column) .

- HRMS : Verifies molecular ion ([M+H]⁺ m/z 439.1521) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Table 2: Key Analytical Methods

| Technique | Application | Critical Data Points | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic proton assignment | δ 7.2–8.5 ppm (pyridine/indole) | |

| HPLC | Purity assessment | Retention time ±0.2 min | |

| HRMS | Molecular formula confirmation | Mass error <2 ppm |

Advanced: How can multi-step synthetic routes be optimized for yield and scalability?

Answer:

- Design of Experiments (DoE) : Optimizes solvent/base pairs (e.g., THF/NaOH vs. DMF/K₂CO₃) to maximize coupling efficiency .

- Flow chemistry : Continuous reactors improve scalability by controlling residence time/temperature .

- Inline monitoring : TLC or IR spectroscopy tracks intermediate formation, reducing side products .

- Protecting group strategy : Selective protection of indole NH minimizes unwanted side reactions .

Advanced: How to resolve discrepancies in reported biological activities of similar compounds?

Answer:

Contradictions often arise from assay variability (e.g., cell-based vs. biochemical assays) or structural modifications. Methodologies include:

- Standardized assays : Head-to-head comparisons under identical conditions (e.g., IC₅₀ in CB1/CB2 receptor binding ).

- Computational modeling : Molecular docking identifies critical interactions (e.g., trifluoromethyl group binding to hydrophobic pockets ).

- SAR studies : Modifying substituents (e.g., replacing trifluoromethyl with chlorine) clarifies activity trends .

Advanced: What experimental approaches elucidate the compound’s interaction with biological targets?

Answer:

- Radioligand binding assays : Quantify affinity for cannabinoid receptors using [³H]-CP55940 .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (association/dissociation rates) .

- Mutagenesis studies : Identify receptor residues critical for binding (e.g., Trp356 in CB1 ).

Advanced: How do functional groups influence physicochemical and pharmacological properties?

Answer:

- Trifluoromethyl : Enhances metabolic stability (t₁/₂ increase by 2–3×) and lipophilicity (logP +0.5) .

- Indole : Facilitates π-π stacking with aromatic receptor residues (e.g., Tyr275 in CB1 ).

- Pyridin-2-yloxy : Improves aqueous solubility via hydrogen bonding .

Q. Table 3: Functional Group Contributions

| Group | Property Impact | Biological Role | Reference |

|---|---|---|---|

| CF₃ | ↑ Metabolic stability | Membrane permeability | |

| Indole | H-bond donor/π-stacking | Receptor affinity | |

| Pyridin-2-yloxy | Solubility enhancement | PK optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.